Lithium 2-methylnaphthalenesulphonate Lithium 2-methylnaphthalenesulphonate
Brand Name: Vulcanchem
CAS No.: 94248-44-9
VCID: VC18467716
InChI: InChI=1S/C11H10O3S.Li/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1
SMILES:
Molecular Formula: C11H9LiO3S
Molecular Weight: 228.2 g/mol

Lithium 2-methylnaphthalenesulphonate

CAS No.: 94248-44-9

Cat. No.: VC18467716

Molecular Formula: C11H9LiO3S

Molecular Weight: 228.2 g/mol

* For research use only. Not for human or veterinary use.

Lithium 2-methylnaphthalenesulphonate - 94248-44-9

Specification

CAS No. 94248-44-9
Molecular Formula C11H9LiO3S
Molecular Weight 228.2 g/mol
IUPAC Name lithium;2-methylnaphthalene-1-sulfonate
Standard InChI InChI=1S/C11H10O3S.Li/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1
Standard InChI Key AEHJRYDHBZWJJS-UHFFFAOYSA-M
Canonical SMILES [Li+].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Lithium 2-methylnaphthalenesulphonate belongs to the class of lithium aryl sulfonates. Its IUPAC name, lithium 2-methylnaphthalene-1-sulfonate, reflects the substitution pattern on the naphthalene ring (Figure 1). Key identifiers include:

PropertyValueSource
CAS No.94248-44-9 / 1135279-09-2
Molecular FormulaC11H9LiO3S\text{C}_{11}\text{H}_9\text{LiO}_3\text{S}
Molecular Weight228.2 g/mol
SMILES[Li+].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-]
InChI KeyAEHJRYDHBZWJJS-UHFFFAOYSA-M

The structural similarity between the two CAS entries suggests they represent the same compound, possibly differing in purity grades or supplier-specific registrations.

Spectral and Crystallographic Data

While crystallographic data for lithium 2-methylnaphthalenesulphonate remains sparse, related lithium sulfonates exhibit ionic lattice structures stabilized by electrostatic interactions between the lithium cation and sulfonate anion . UV-Vis spectra of analogous lithium naphthalenides show absorption bands near 450–600 nm, attributable to charge-transfer transitions .

Synthesis and Purification

Conventional Synthesis Routes

The synthesis typically involves two stages:

  • Sulfonation of 2-Methylnaphthalene:
    C11H10+H2SO4C11H9SO3H+H2O\text{C}_{11}\text{H}_{10} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_{11}\text{H}_9\text{SO}_3\text{H} + \text{H}_2\text{O}
    Sulfonation occurs preferentially at the 1-position due to steric and electronic effects.

  • Lithiation:
    C11H9SO3H+LiOHC11H9LiO3S+H2O\text{C}_{11}\text{H}_9\text{SO}_3\text{H} + \text{LiOH} \rightarrow \text{C}_{11}\text{H}_9\text{LiO}_3\text{S} + \text{H}_2\text{O}
    Yields exceeding 80% are achievable in tetrahydrofuran (THF) or dimethyl ether (DME).

Optimization Strategies

  • Solvent Selection: THF enhances reaction homogeneity but requires low-temperature (-30°C) conditions to prevent solvent polymerization .

  • Lithium Source: Lithium carbonate (Li2CO3\text{Li}_2\text{CO}_3) offers cost advantages over lithium hydroxide but necessitates prolonged reaction times.

Physicochemical Stability

Thermal and Solvent Stability

Lithium 2-methylnaphthalenesulphonate decomposes above 200°C, releasing SO2\text{SO}_2 and lithium oxide. In solution, stability varies:

SolventTemperature RangeHalf-Life (h)
THF-30°C to 25°C12–24
DME25°C6–8
Water25°C<1

Decomposition in THF involves reductive polymerization of the solvent, forming oligomers that precipitate .

Applications in Organic Synthesis and Materials Science

As a Nucleophilic Catalyst

The sulfonate group acts as a leaving group in SN2 reactions. For example, in alkylation:
R-X+Li+[ArSO3]R-Ar+LiX\text{R-X} + \text{Li}^+[\text{ArSO}_3^-] \rightarrow \text{R-Ar} + \text{LiX}
This reactivity is exploited in synthesizing polyaromatic hydrocarbons (PAHs).

Surfactant and Dispersion Agent

The amphiphilic structure enables micelle formation in aqueous solutions (critical micelle concentration ~0.1 mM). Applications include:

  • Stabilizing nanoparticles during colloidal synthesis .

  • Enhancing dye solubility in textile manufacturing.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Application
Lithium naphthalene-2-sulfonateC10H7LiO3S\text{C}_{10}\text{H}_7\text{LiO}_3\text{S}214.17Electrolyte additive
Sodium 2-methylnaphthalenesulphonateC11H9NaO3S\text{C}_{11}\text{H}_9\text{NaO}_3\text{S}244.2Surfactant

The methyl group in lithium 2-methylnaphthalenesulphonate enhances steric hindrance, reducing aggregation compared to its non-methylated counterpart.

Challenges and Future Directions

Stability in Aprotic Solvents

Improving thermal stability in DME and THF requires additives like crown ethers to sequester lithium ions .

Battery Electrolyte Applications

While unexplored, its low redox potential and solubility in ethers position it as a candidate for solid-electrolyte interphase (SEI) modifiers in lithium-ion batteries .

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